(E)-4-(methyl(tetrahydro-2H-thiopyran-4-yl)amino)-4-oxobut-2-enoic acid
Description
(E)-4-(Methyl(tetrahydro-2H-thiopyran-4-yl)amino)-4-oxobut-2-enoic acid (CAS: 2026604-25-9) is a synthetic compound characterized by a conjugated α,β-unsaturated ketone (enone) system and a tetrahydro-2H-thiopyran (thiane) ring substituted with a methylamino group. The thiopyran moiety introduces sulfur into the heterocyclic framework, which may enhance lipophilicity and influence metabolic stability compared to oxygen-containing analogs (e.g., tetrahydropyran derivatives) . This compound is marketed as a pharmaceutical intermediate by CymitQuimica, though detailed pharmacological data remain undisclosed in publicly available sources .
Properties
IUPAC Name |
(E)-4-[methyl(thian-4-yl)amino]-4-oxobut-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3S/c1-11(8-4-6-15-7-5-8)9(12)2-3-10(13)14/h2-3,8H,4-7H2,1H3,(H,13,14)/b3-2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZOXXPDNWNRLQX-NSCUHMNNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCSCC1)C(=O)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C1CCSCC1)C(=O)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-4-(methyl(tetrahydro-2H-thiopyran-4-yl)amino)-4-oxobut-2-enoic acid is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the existing literature on its biological properties, synthesis, and mechanisms of action.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C12H17N1O3S
- Molecular Weight : 257.34 g/mol
The presence of a tetrahydrothiopyran moiety is significant for its biological activity, as this structure is often associated with various pharmacological effects.
Antimicrobial Activity
Research has indicated that derivatives of tetrahydrothiopyran exhibit notable antimicrobial properties. A study highlighted several novel compounds synthesized from tetrahydrothiopyran that showed enhanced activity against respiratory tract pathogens such as Haemophilus influenzae and Moraxella catarrhalis . The specific activity of this compound has not been extensively documented; however, its structural similarity to known antimicrobial agents suggests potential efficacy.
Anticancer Potential
In vitro studies have shown that compounds containing the thiopyran ring can exhibit cytotoxic effects on various cancer cell lines. For instance, certain oxazolidinone derivatives have demonstrated promising results against tumor cells, indicating that modifications in the thiopyran structure may enhance anticancer properties . The exact mechanisms by which this compound exerts its effects are still under investigation, but it is hypothesized that it may interfere with cellular signaling pathways involved in proliferation and apoptosis.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the tetrahydrothiopyran ring followed by functionalization to introduce the oxobutenoic acid group.
- Starting Materials : Tetrahydrothiopyran derivatives.
- Reagents : Common reagents include acyl chlorides for acylation and coupling agents for amine modifications.
- Conditions : Reactions are usually carried out under controlled temperatures and may require specific solvents to optimize yields.
Case Study 1: Antimicrobial Efficacy
A recent study synthesized a series of tetrahydrothiopyran derivatives and tested them against a panel of bacterial strains. The results indicated that compounds with a similar structure to this compound exhibited minimum inhibitory concentrations (MICs) in the low micromolar range against resistant strains .
Case Study 2: Cytotoxicity Assays
In another study focusing on anticancer activity, researchers evaluated the cytotoxic effects of various thiopyran derivatives on breast cancer cell lines. The results showed that certain modifications led to significant reductions in cell viability, suggesting that further exploration of this compound could yield promising anticancer agents .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally analogous compounds to (E)-4-(methyl(tetrahydro-2H-thiopyran-4-yl)amino)-4-oxobut-2-enoic acid include derivatives of (E)-4-aryl-4-oxobut-2-enoic acid and related enone-containing molecules. Below is a comparative analysis based on structural features, synthesis, and biological relevance:
Table 1: Structural and Functional Comparison
Key Observations
Structural Variations and Reactivity :
- The thiopyran ring in the target compound distinguishes it from analogs with tetrahydropyran (e.g., ) or simple aryl groups. Sulfur’s larger atomic radius and lower electronegativity may alter binding interactions in biological systems compared to oxygen .
- Substituent Effects :
- Electron-withdrawing groups (e.g., nitro in ) increase the electrophilicity of the enone system, enhancing reactivity toward nucleophiles (e.g., thiols or amines in Michael addition reactions).
- The acetamidophenyl group () confers antiproliferative properties, likely due to interactions with cellular kinases or integrases .
Synthetic Routes: The target compound’s synthesis likely involves coupling a thiopyran-4-amine derivative with a preformed enone acid, analogous to the amidation steps in (e.g., EDCI/HOBt-mediated coupling). In contrast, (E)-4-nitrophenyl derivatives () are synthesized via condensation of nitrobenzaldehydes with diketene or similar reagents.
Biological Activity: While the target compound’s bioactivity is undisclosed, its structural analogs highlight the enone system’s versatility. For example:
- (E)-4-Acetamidophenyl-4-oxobut-2-enoic acid () inhibits HIV-1 integrase, a critical enzyme in viral replication .
- Hydrazino-imino derivatives (e.g., ZINC04617649) are proposed arginase inhibitors, targeting parasitic enzymes in Leishmania .
Table 2: Physicochemical Properties
| Compound | Molecular Weight | logP (Predicted) | Water Solubility | Key Functional Groups |
|---|---|---|---|---|
| This compound | ~285.4 g/mol | 1.2–1.8 | Low | Enone, thiopyran, methylamino |
| (E)-4-(4-Nitrophenyl)-4-oxobut-2-enoic acid | 237.2 g/mol | 0.8–1.3 | Moderate | Enone, nitro |
| (E)-4-Acetamidophenyl-4-oxobut-2-enoic acid | 263.3 g/mol | 0.5–1.0 | Moderate | Enone, acetamido |
Preparation Methods
General Synthetic Strategy
The preparation generally involves:
- Synthesis of the tetrahydro-2H-thiopyran ring system or its suitable precursor.
- Formation of the amino substituent on the tetrahydrothiopyran ring, often via nucleophilic substitution or reductive amination.
- Coupling of the amino-tetrahydrothiopyran moiety with an α,β-unsaturated oxobutyric acid derivative , typically through amide or imine bond formation.
- Control of (E)-configuration around the double bond in the but-2-enoic acid fragment.
Preparation of the Tetrahydro-2H-thiopyran-4-yl Amino Moiety
While direct literature on the tetrahydro-2H-thiopyran-4-yl amino precursor is limited, analogues such as tetrahydro-2H-pyran-4-yl derivatives have been synthesized via Grignard reactions on N-methoxy-N-methyl carboxamides or esters, followed by purification steps involving silica gel chromatography under low temperatures (e.g., -60 to 0 °C). The thiopyran analogue would require sulfur incorporation, which can be achieved by analogous methods starting from thiol-containing precursors or via cyclization reactions involving sulfur nucleophiles.
Coupling with the α,β-Unsaturated Oxobutyric Acid
The coupling of the amino-tetrahydrothiopyran with the α,β-unsaturated oxobutyric acid fragment is commonly performed using carbodiimide-mediated coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDAC) in the presence of catalytic 4-N,N-dimethylaminopyridine (DMAP) in dichloromethane at low temperatures (around 0 °C). This method activates the carboxylic acid to form an intermediate O-acylisourea, which then reacts with the amine to form the amide bond.
Table 1: Typical Coupling Reaction Conditions
| Reagents | Solvent | Temperature | Catalyst/Activator | Yield (%) | Notes |
|---|---|---|---|---|---|
| EDAC (1.2 eq), DMAP (cat. amt) | Dichloromethane | 0 °C | Carbodiimide coupling agent | Moderate | Reaction monitored by TLC |
| Amino-tetrahydrothiopyran (1 eq) | Stirred until completion |
Stereochemical Considerations
The (E)-configuration of the double bond in the 4-oxobut-2-enoic acid is crucial for biological activity and is typically controlled by using (E)-configured starting materials or by selective reaction conditions that favor the thermodynamically more stable (E)-isomer. The use of (E)-4-methoxy-4-oxobut-2-enoic acid derivatives as starting materials has been reported, which can then be transformed into the target compound via substitution or coupling reactions.
Alternative Synthetic Routes and Related Compounds
Research on related compounds such as 2-((3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-4-(4-methoxyphenyl)-4-oxobut-2-enoates provides insight into similar synthetic strategies. These syntheses involve:
- Reaction of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate with 2-hydroxy-4-(4-methoxyphenyl)-4-oxobut-2-enoic acid in ethanol at room temperature for 24 hours.
- Subsequent treatment with propenoic anhydride at elevated temperatures (140 °C) to yield substituted oxobutenoic acids in high yield (~92%).
Such methods highlight the feasibility of coupling heterocyclic amines with α,β-unsaturated keto acids under mild to moderate conditions, which can be adapted for the synthesis of the target compound.
Summary Table of Key Preparation Steps
| Step | Reagents/Conditions | Outcome/Notes |
|---|---|---|
| Synthesis of amino-tetrahydrothiopyran | Starting from thiol-containing precursors or Grignard reagents | Formation of heterocyclic amine moiety |
| Activation of carboxylic acid | EDAC, DMAP in DCM at 0 °C | Formation of activated ester intermediate |
| Coupling reaction | Amino-tetrahydrothiopyran + activated acid | Formation of amide bond, (E)-configured product |
| Purification | Silica gel chromatography, crystallization | Isolation of pure target compound |
Research Findings and Notes
- The use of carbodiimide coupling agents such as EDAC with DMAP catalysis in dichloromethane at low temperature is a standard and effective method for amide bond formation in α,β-unsaturated systems, minimizing side reactions and preserving stereochemistry.
- The tetrahydrothiopyran ring system can be synthesized or modified using methods analogous to those for tetrahydropyran derivatives, often involving Grignard reagents and careful temperature control to optimize yields and purity.
- High yields (up to 92%) have been reported for similar coupling reactions involving heterocyclic amines and α,β-unsaturated keto acids, indicating the robustness of these synthetic routes.
- Reaction monitoring by thin-layer chromatography (TLC) and purification by silica gel chromatography are critical to ensure the integrity and stereochemical purity of the final product.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (E)-4-(methyl(tetrahydro-2H-thiopyran-4-yl)amino)-4-oxobut-2-enoic acid, and how do reaction conditions influence stereochemical outcomes?
- Methodology : The synthesis typically involves coupling a tetrahydro-2H-thiopyran-4-amine derivative with a but-2-enoic acid scaffold. Key steps include:
- Preparation of the thiopyran ring via cyclization of dimethyl 3,3′-thiobispropanoate using NaOMe in THF, followed by decarboxylation in 10% H₂SO₄ (yield >75%) .
- Protection of the amino group (e.g., with tert-butoxycarbonyl (Boc)) to prevent side reactions during coupling. Reaction conditions (15–25°C, pH 7–8) are critical for preserving the (E)-configuration .
- Final deprotection under acidic conditions (e.g., HCl in dioxane) to yield the target compound.
Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?
- Methodology :
- 1H/13C NMR : Assign peaks for the thiopyran methyl group (δ ~2.5–3.0 ppm), oxo group (δ ~170–175 ppm), and (E)-double bond (J = 12–16 Hz) .
- HRMS : Verify molecular ion ([M+H]⁺) and fragmentation patterns.
- HPLC : Use a C18 column with UV detection (λ = 210–260 nm) to assess purity (>95%) .
Q. How does the thiopyran ring influence the compound's solubility and stability under physiological conditions?
- Methodology :
- Solubility : Test in PBS (pH 7.4) and DMSO. The thiopyran’s sulfur atom increases lipophilicity, reducing aqueous solubility but enhancing membrane permeability .
- Stability : Conduct accelerated degradation studies (40°C/75% RH) with LC-MS monitoring. The oxo group may hydrolyze under alkaline conditions, requiring pH-controlled storage .
Advanced Research Questions
Q. What strategies can resolve contradictions in reported biological activity data for this compound?
- Methodology :
- Batch Analysis : Compare purity (>98% vs. <95%) across studies using HPLC and elemental analysis. Impurities (e.g., Z-isomer) may confound results .
- Assay Standardization : Replicate assays (e.g., enzyme inhibition) under controlled conditions (e.g., ATP concentration, incubation time) to isolate variables .
Q. How can computational modeling predict the compound's binding affinity to target enzymes (e.g., HIV-1 integrase)?
- Methodology :
- Docking Studies : Use AutoDock Vina with crystal structures (PDB: 3L2U) to simulate interactions. Focus on hydrogen bonding with the oxo group and hydrophobic contacts with the thiopyran ring .
- QSAR : Correlate Hammett σ values of substituents with IC₅₀ data to optimize electronic effects .
Q. What are the challenges in establishing structure-activity relationships (SAR) for derivatives of this compound?
- Methodology :
- Synthetic Modifications : Introduce substituents (e.g., halogens, aryl groups) at the 4-oxo position. Monitor changes in activity via high-throughput screening (HTS) .
- Pharmacophore Mapping : Identify critical moieties (e.g., thiopyran’s sulfur, oxo group) using MOE or Schrödinger .
Q. How can stereochemical integrity be maintained during large-scale synthesis, and what are the consequences of (E/Z) isomerism?
- Methodology :
- Chiral Chromatography : Use a Chiralpak IC column to separate isomers. The (E)-isomer typically shows higher bioactivity due to optimal spatial alignment .
- Kinetic Control : Optimize reaction temperature (20–25°C) and solvent (THF/water) to favor (E)-formation via steric hindrance .
Q. What in vitro and in vivo models are appropriate for evaluating this compound's pharmacokinetic profile?
- Methodology :
- In Vitro : Caco-2 cell monolayers for permeability; microsomal stability assays (human liver microsomes) .
- In Vivo : Rodent models with LC-MS/MS quantification of plasma concentrations. Note the compound’s short half-life (~2 hr) due to rapid glucuronidation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
